molecular formula C16H22N2O2 B13111236 tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate

tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate

Cat. No.: B13111236
M. Wt: 274.36 g/mol
InChI Key: ZJHFVSCJIQAGQF-YPMHNXCESA-N
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Description

The compound tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate belongs to the pyrroloquinoline family, characterized by a fused bicyclic system combining pyrrole and quinoline moieties. The tert-butoxycarbonyl (Boc) group at the 5-position serves as a protective group for amines, enhancing stability during synthetic processes .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl (3aR,9bS)-1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]quinoline-5-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-8-17-9-13(11)12-6-4-5-7-14(12)18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1

InChI Key

ZJHFVSCJIQAGQF-YPMHNXCESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@@H]2C3=CC=CC=C31

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Amino acid derivatives or substituted anilines are common starting points.
  • Precursors such as 2-aminobenzaldehydes or 2-aminobenzylamines are frequently used to build the quinoline framework.
  • tert-Butyl esters are introduced via esterification or by using tert-butyl protected carboxylic acid derivatives.

Key Synthetic Steps

Step Number Description Typical Reagents/Conditions Notes
1 Formation of quinoline core Condensation of 2-aminobenzaldehyde with ketones or amino acid derivatives under acidic or basic catalysis Povarov or Skraup-type reactions can be adapted
2 Cyclization to form fused pyrrole ring Intramolecular cyclization via amine nucleophilic attack May require dehydrating agents or elevated temperature
3 Introduction of tert-butyl ester Esterification using tert-butyl alcohol and acid catalysts or via tert-butyl chloroformate Protects carboxyl group, facilitates purification
4 Stereochemical control Hydrogenation or reduction steps using chiral catalysts or selective reagents Control of stereocenters at 3a and 9b positions
5 Purification Chromatography or recrystallization Ensures high purity (>95%) for research applications

Example Synthetic Route (Literature-Based)

  • Condensation and formation of quinoline intermediate : 2-aminobenzaldehyde is reacted with an appropriate ketone or amino acid derivative under acidic conditions to form a dihydroquinoline intermediate.

  • Cyclization to pyrroloquinoline : The intermediate undergoes intramolecular cyclization, often promoted by dehydrating agents or heating, to form the fused pyrroloquinoline skeleton.

  • Esterification with tert-butyl group : The carboxylate moiety is protected by reaction with tert-butyl chloroformate or via direct esterification with tert-butyl alcohol under acidic catalysis.

  • Stereoselective hydrogenation : The tetrahydro ring system is formed by catalytic hydrogenation using Pd/C or other hydrogenation catalysts, controlling stereochemistry at chiral centers.

  • Purification and characterization : The product is purified by column chromatography and characterized by NMR, MS, and melting point analysis to confirm structure and stereochemistry.

Research Findings and Optimization

  • Stereochemical outcome : Studies show that stereochemistry at the 3a and 9b positions can be directed by choice of catalyst and reaction conditions during hydrogenation.

  • Yield and purity : Optimized protocols yield the compound in moderate to good yields (50-75%) with purity >95%, suitable for pharmacological studies.

  • Alternative methods : Some reports suggest microwave-assisted synthesis or use of chiral auxiliaries to improve reaction times and stereoselectivity.

  • Scale-up considerations : Multi-step synthesis requires careful control of reaction parameters; tert-butyl esters provide stability during purification and handling.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Starting materials 2-Aminobenzaldehydes, amino acids Readily available, versatile May require multi-step preparation
Cyclization Acid/base catalyzed intramolecular ring closure Efficient ring formation Requires precise control to avoid side products
Esterification tert-Butyl chloroformate or tert-butyl alcohol esterification Protects carboxyl group, improves solubility Additional purification step
Hydrogenation Catalytic hydrogenation with Pd/C or chiral catalysts Controls stereochemistry Catalyst cost, reaction time
Purification Chromatography, recrystallization High purity Time-consuming

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrrolo[3,4-c]quinoline core distinguishes the target compound from analogs with alternative fused-ring systems:

  • Pyrrolo[3,4-c]isoquinoline: The isoquinoline variant (CIS-TERT-BUTYL 5-OXO-3,3A,4,5-TETRAHYDRO-1H-PYRROLO[3,4-C]ISOQUINOLINE-2(9BH)-CARBOXYLATE, CAS unknown) replaces quinoline’s nitrogen atom at the 1-position with isoquinoline’s 2-position, altering electronic properties and binding affinity .
  • Pyrrolo[3,4-c]pyrazole: The pyrazole-containing derivative tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1246643-57-1) introduces a five-membered aromatic ring with two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity .

Table 1: Core Heterocycle Comparisons

Compound Core Key Features Example CAS/ID Reference
Pyrrolo[3,4-c]quinoline Aromatic quinoline, planar structure 1194375-23-9
Pyrrolo[3,4-c]isoquinoline Isoquinoline N at position 2 CIS-TERT-BUTYL...
Pyrrolo[3,4-c]pyrrole Non-aromatic, saturated rings 2137970-61-5
Pyrrolo[3,4-c]pyrazole Pyrazole ring, dual N atoms 1246643-57-1

Substituent Effects

Substituents on the pyrroloquinoline scaffold significantly influence physicochemical properties:

  • tert-Butyl vs. Methyl Groups: In , 2-(tert-butyl)-5-methyl-pyrrolo[3,4-c]quinoline-1,3-dione (3k) is an orange oil, whereas 2,5-dimethyl analog (3h) is a white solid, highlighting how bulky tert-butyl groups reduce crystallinity .
  • Aromatic vs. Aliphatic Substituents : 2-phenethyl derivative (3l) exhibits lower polarity (orange oil) compared to 2-cyclohexyl analog (3j) (yellow oil), suggesting aromatic side chains enhance lipophilicity .

Table 2: Substituent Impact on Physical State

Compound () Substituents Physical Form Reference
3k 2-tert-butyl, 5-methyl Orange oil
3h 2,5-dimethyl White solid
3l 2-phenethyl Orange oil

Functional Group Modifications

  • Boc Protection : The Boc group in tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 250275-15-1) improves amine stability during synthesis, a feature shared with the target compound .
  • Dione Functionality: Compounds like 3k and 3h () incorporate 1,3-dione moieties, which increase hydrogen-bond acceptor capacity compared to non-dione analogs .

Physicochemical and Spectral Data

  • Melting Points: Boc-protected pyrrolo[3,4-c]pyrazoles () exhibit higher thermal stability (boiling point ~443°C) than pyrrolo[3,4-c]quinoline oils .
  • Spectral Signatures: IR spectra of dione-containing compounds () show strong carbonyl stretches (~1682–1765 cm⁻¹), absent in non-dione analogs .

Biological Activity

tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate is a complex organic compound belonging to the pyrroloquinoline class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology.

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 1932290-26-0
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 376.5 ± 31.0 °C at 760 mmHg

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors that are crucial for various biological processes. However, detailed studies are ongoing to elucidate the exact molecular mechanisms involved.

Antileishmanial Activity

Recent studies have highlighted the potential antileishmanial properties of pyrroloquinoline derivatives. For instance, related compounds have shown significant inhibition against Leishmania parasites:

  • Compound 5m : Demonstrated an anti-amastigote IC50 of 8.36 μM and exhibited 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice at a dosage of 12.5 mg/kg (i.p.) .

Antimicrobial Properties

Pyrroloquinoline derivatives are also being investigated for their antimicrobial properties. The unique structural characteristics of these compounds may contribute to their efficacy against various pathogens.

Case Studies and Research Findings

  • Study on Derivatives :
    • A series of derivatives based on pyrroloquinolines were synthesized and evaluated for their biological activities.
    • Compounds exhibited varying degrees of activity against amastigotes, with some derivatives achieving over 70% inhibition at concentrations as low as 25 μM .
  • Pharmacokinetics :
    • The pharmacokinetic profile of these compounds has been assessed to determine their stability under physiological conditions.
    • Compound 5m was found stable in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), indicating potential for oral administration .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaActivityReference
This compoundC16H22N2O2Antileishmanial
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneC11H10N2OModerate activity against Leishmania

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